4-(3,4-Dimethylphenyl)-1-butene
Overview
Description
4-(3,4-Dimethylphenyl)-1-butene is an organic compound characterized by a butene chain attached to a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-1-butene typically involves the alkylation of 3,4-dimethylphenyl derivatives. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with 1-bromo-1-butene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The use of high-pressure reactors and continuous flow systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: 4-(3,4-Dimethylphenyl)-1-butanol or 4-(3,4-Dimethylphenyl)-2-butanone.
Reduction: 4-(3,4-Dimethylphenyl)butane.
Substitution: 4-(3,4-Dimethylphenyl)-1-bromo-1-butene or 4-(3,4-Dimethylphenyl)-1-nitro-1-butene.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-1-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-1-butene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1-butene: Similar structure with methoxy groups instead of methyl groups.
4-(3,4-Dimethylphenyl)-2-butene: Positional isomer with the double bond at a different location.
4-(3,4-Dimethylphenyl)-1-pentene: Homologous compound with an extended carbon chain.
Uniqueness
4-(3,4-Dimethylphenyl)-1-butene is unique due to its specific substitution pattern on the phenyl ring and the position of the double bond in the butene chain
Properties
IUPAC Name |
4-but-3-enyl-1,2-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-8-7-10(2)11(3)9-12/h4,7-9H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMFMZUPXVPDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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